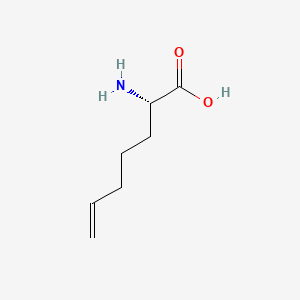
(S)-2-Aminohept-6-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminohept-6-enoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Aminohept-6-enoic acid, also known as 2-AHE, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a heptenoic acid backbone, which contributes to its unique reactivity and interaction with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound is defined by the following features:
- Molecular Formula : C₇H₁₃NO₂
- Functional Groups :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Double bond between the sixth and seventh carbons
This configuration allows (S)-2-AHE to participate in various biochemical interactions, influencing its biological activity.
This compound exhibits several mechanisms through which it may exert its biological effects:
-
Enzyme Interaction :
- (S)-2-AHE can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways. Its chiral nature enables it to fit into enzyme active sites, modulating enzyme kinetics and influencing biochemical reactions.
- Receptor Modulation :
- Protein Interactions :
Research Findings
Research has demonstrated several biological activities associated with this compound:
- Metabolic Pathways : Studies suggest that (S)-2-AHE plays a role in various metabolic processes. Its unique structure allows it to interact with metabolic enzymes, potentially influencing energy production and biosynthetic pathways .
- Neurotransmitter Modulation : Given its similarity to glutamate, (S)-2-AHE is being investigated for its potential role in modulating glutamatergic signaling in the nervous system. This could have implications for understanding neurodegenerative diseases and developing new therapeutic strategies .
Case Studies
-
Glutamate Receptor Interaction :
- A study explored the effects of (S)-2-AHE on neuronal activity by examining its binding affinity to glutamate receptors in vitro. Results indicated that while (S)-2-AHE does not activate these receptors as strongly as glutamate, it can modulate their activity under certain conditions, suggesting possible applications in neuropharmacology .
- Protein Interaction Probing :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | Research Focus |
|---|---|---|---|
| This compound | Amino & carboxylic groups; heptenoic backbone | Modulates glutamate receptors; enzyme interactions | Neurotransmitter modulation; metabolic pathways |
| Glutamate | Amino & carboxylic groups; no double bond | Primary excitatory neurotransmitter | Neurotransmission; synaptic plasticity |
| Aspartate | Amino & carboxylic groups; no double bond | Excitatory neurotransmitter | Neurotransmission; metabolic roles |
特性
IUPAC Name |
(2S)-2-aminohept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVDVSHGOKTNT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654074 |
Source


|
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-64-1 |
Source


|
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














